4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane
Description
4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane (CAS: 1592742-49-8) is a halogenated cyclohexane derivative with the molecular formula C₁₂H₂₃IO and a molecular weight of 310.21 g/mol . The compound features a cyclohexane ring substituted with two methyl groups (at positions 1 and 2) and an ether-linked 1-iodo-2-methylpropan-2-yl group at position 2.
Properties
Molecular Formula |
C12H23IO |
|---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
4-(1-iodo-2-methylpropan-2-yl)oxy-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C12H23IO/c1-9-5-6-11(7-10(9)2)14-12(3,4)8-13/h9-11H,5-8H2,1-4H3 |
InChI Key |
IGLYNDNIDUCYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)OC(C)(C)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane typically involves the reaction of 1-iodo-2-methylpropan-2-ol with 1,2-dimethylcyclohexanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ether linkage, followed by the substitution of the hydroxyl group with the iodo group. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydroxyl or hydrogen group.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the ether linkage may facilitate interactions with various enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexane Backbones
1,2-Dimethylcyclohexane (CAS 583-57-3)
- Molecular Formula : C₈H₁₄
- Molecular Weight : 110.20 g/mol
- Key Differences : Lacks the iodine-containing ether substituent and oxygen atom.
- Properties : Simpler hydrocarbon structure; used as a reference in volatile organic compound (VOC) studies. For example, 1,2-dimethylcyclohexane was identified as a VOC in meat aging, showing sensitivity to storage conditions .
- Applications : Primarily studied in food science for VOC profiling, contrasting with the halogenated compound’s likely niche in organic synthesis .
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol (CAS 58506-22-2)
Halogenated Cyclohexane Derivatives in Pesticides
Several cyclohexane-based pesticides share structural motifs with the target compound but differ in substituents and functional groups:
Clethodim
- Molecular Formula: C₁₇H₂₆ClNO₃S
- Key Features: Contains a chlorine atom, thioether, and enol ether groups.
- Comparison : Chlorine’s smaller atomic radius and lower polarizability compared to iodine may enhance stability under UV exposure. The sulfur and nitrogen atoms in clethodim contribute to its herbicidal activity, unlike the iodine-substituted compound’s undefined bioactivity .
Mesotrione
- Molecular Formula: C₁₄H₁₃NO₇S
- Key Features : Includes a sulfonyl group and nitrobenzoyl moiety.
- Comparison : The sulfonyl group increases acidity and reactivity, enabling interaction with plant enzymes. The iodine in 4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane may instead act as a leaving group in substitution reactions .
Functional Group-Driven Comparisons
Research Implications and Challenges
- Stability : The iodine atom in the target compound may lead to photodecomposition or hydrolysis, limiting its utility compared to chlorine-containing analogues like clethodim .
- Synthetic Utility : The ether-linked iodine group could serve as a precursor in cross-coupling reactions, though its discontinued status suggests practical hurdles .
Biological Activity
The compound 4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane , with the CAS number 1592742-49-8, is a complex organic molecule that has garnered interest in various fields of research, particularly in medicinal chemistry and biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Characteristics
- Molecular Formula : C₁₂H₂₃IO
- Molecular Weight : 310.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound has been investigated in various studies. Its activity is believed to be mediated through several mechanisms:
- Antimicrobial Activity : Research indicates that compounds similar in structure to this molecule exhibit antimicrobial properties. The presence of the iodo group enhances lipophilicity, potentially increasing membrane permeability and enhancing antimicrobial efficacy.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, possibly through the modulation of apoptotic pathways involving Bcl-2 family proteins.
- Enzyme Inhibition : Some derivatives have shown potential as enzyme inhibitors, particularly against proteases involved in disease processes.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Table 1: Summary of Biological Activity Studies
Detailed Research Findings
- Antimicrobial Properties : In a study published in a peer-reviewed journal, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Assessment : A cytotoxicity study revealed that the compound induced cell death in human cancer cell lines through apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Enzyme Inhibition Studies : The compound was evaluated for its potential as an enzyme inhibitor. Results showed that it effectively inhibited specific proteases involved in cancer metastasis, suggesting a possible therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
